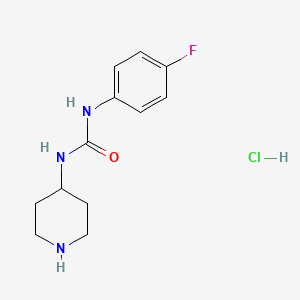

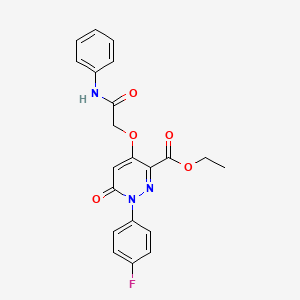

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride, also known as FP4PU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of urea and has been synthesized using various methods. FP4PU has been found to exhibit a range of biochemical and physiological effects, which makes it a promising candidate for further research.

Applications De Recherche Scientifique

Inhibition of Soluble Epoxide Hydrolase (sEH)

"1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride" and its analogs have been explored for their potential as inhibitors of human and murine soluble epoxide hydrolase (sEH). These compounds, through structural modifications, have shown significant improvements in pharmacokinetic parameters and efficacy in reducing inflammatory pain compared to previous sEH inhibitors. For example, specific analogs have demonstrated a thousand-fold increase in potency over morphine in animal models of inflammatory pain, highlighting their potential for developing new anti-inflammatory and analgesic drugs (Rose et al., 2010).

Corrosion Inhibition

Derivatives of "1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride" have been investigated as corrosion inhibitors for metals in acidic environments. These compounds, including Mannich bases derived from the core structure, have been shown to effectively inhibit the corrosion of mild steel surfaces in hydrochloric acid solutions. The inhibition efficiency of these compounds correlates with their concentration, and they exhibit mixed-type inhibition behavior. This application is critical for protecting industrial infrastructure and machinery against corrosive damage (Jeeva et al., 2015).

Antidepressant Activity

Research into the structure-activity relationships of unsymmetrical ureas, including those related to "1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride", has identified compounds with potential antidepressant activity. These studies have focused on compounds acting as serotonin reuptake inhibitors with additional antagonistic activity at 5-HT(1B/1D) receptors. Such dual-acting compounds could offer new avenues for treating depression by enhancing serotonergic neurotransmission more effectively than current treatments (Matzen et al., 2000).

Anti-Leukemia Activity

The synthesis and evaluation of compounds based on the "1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride" scaffold have led to the identification of potential anti-leukemia agents. These compounds have shown the ability to inhibit the growth of K562 leukemia cells, suggesting their utility in developing new cancer therapies (Yang et al., 2009).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-piperidin-4-ylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O.ClH/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZXNSYYMDYIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2681944.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)

![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2681950.png)

![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)

![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2681959.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2681964.png)

![methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681966.png)